molecular formula C10H14O3 B1683259 Trimethyl orthobenzoate CAS No. 707-07-3

Trimethyl orthobenzoate

Cat. No. B1683259
CAS RN: 707-07-3
M. Wt: 182.22 g/mol
InChI Key: IECKAVQTURBPON-UHFFFAOYSA-N
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Patent
US04059656

Procedure details

Methyl orthobenzoate is prepared by reacting one mole of trichloromethylbenzene with 3.15 moles of sodium methylate in methanolic solution for 20 hours at reflux. After filtration and rectification almost pure methyl orthobenzoate is obtained in a yield of 51%. The orthobenzoate has a boiling point at 15-16 torr of 102°-103° C, and nD25 of 1.4858, and contains 0.8% Cl.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3.15 mol
Type
reactant
Reaction Step Two
Name
orthobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC(C1C=CC=CC=1)(Cl)Cl.C[O-].[Na+].C[C@@H]1[C@H](O)[C@]2(O)[C@H]([C@:18]34[O:38][C:36]5([C:39]6[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=6)[O:37][C@:21](C(C)=C)([C@H:22]([O:35]5)[C@@H]3[C@@H]3O[C@]3(CO)[C@H]2O)C[C@H]4C)C1>>[CH3:21][O:37][C:36]([O:35][CH3:22])([O:38][CH3:18])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC(Cl)(Cl)C1=CC=CC=C1
Step Two
Name
Quantity
3.15 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
orthobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1C[C@H]2[C@@]34[C@@H](C[C@]5([C@@H]([C@@H]3[C@H]6[C@](O6)([C@H]([C@@]2([C@H]1O)O)O)CO)OC(O5)(O4)C=7C=CC=CC7)C(=C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
After filtration and rectification almost pure methyl orthobenzoate
CUSTOM
Type
CUSTOM
Details
is obtained in a yield of 51%
CUSTOM
Type
CUSTOM
Details
at 15-16 torr of 102°-103° C, and nD25 of 1.4858

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=CC=C1)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.